molecular formula C6H12O2 B1311621 2-Methyl-tetrahydro-pyran-4-OL CAS No. 89791-47-9

2-Methyl-tetrahydro-pyran-4-OL

Cat. No.: B1311621
CAS No.: 89791-47-9
M. Wt: 116.16 g/mol
InChI Key: ZHPKAPJNEIKPGV-UHFFFAOYSA-N
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Description

2-Methyl-tetrahydro-pyran-4-OL is an organic compound with a six-membered ring structure containing five carbon atoms and one oxygen atom. This compound is notable for its presence in various natural products and its utility in synthetic organic chemistry. It is a colorless liquid with a pleasant odor, making it valuable in the fragrance industry.

Scientific Research Applications

2-Methyl-tetrahydro-pyran-4-OL has a wide range of applications in scientific research:

Safety and Hazards

2-Methyl-tetrahydro-pyran-4-OL is considered hazardous. It is highly flammable and causes severe skin burns and eye damage. It may also cause respiratory irritation . This substance is used in various products, including washing & cleaning products, air care products, biocides, perfumes and fragrances, polishes and waxes, and cosmetics and personal care products .

Future Directions

The future directions of 2-Methyl-tetrahydro-pyran-4-OL could involve further exploration of its synthesis methods and applications. The Organic Chemistry Portal suggests that the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins is a potential area for future research .

Biochemical Analysis

Biochemical Properties

2-Methyl-tetrahydro-pyran-4-OL plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it is commonly used as a protecting group for alcohols in organic synthesis, where it reacts with 3,4-dihydropyran to form 2-tetrahydropyranyl ethers . These ethers are resilient to a variety of reactions and can be restored by acid-catalyzed hydrolysis . The interactions of this compound with enzymes and proteins are crucial for its role in biochemical processes.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in cellular behavior and function. For example, its use as a fragrance substance suggests that it may interact with olfactory receptors and influence sensory perception . Additionally, its role in organic synthesis indicates potential effects on cellular metabolic pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to form stable interactions with various biomolecules, influencing their activity. For instance, its use as a protecting group for alcohols involves the formation of stable 2-tetrahydropyranyl ethers, which can be hydrolyzed to restore the parent alcohol . These interactions highlight the compound’s ability to modulate biochemical reactions at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound has a vapor pressure of 0.01 hPa at 20°C, indicating its volatility . This property can affect its stability and persistence in laboratory experiments. Additionally, the compound’s long-term effects on cellular function can be observed in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that administration of the compound by gavage at a dose level of 625 mg/kg body weight per day is associated with minor changes . Higher doses may lead to toxic or adverse effects, highlighting the importance of dosage in determining the compound’s impact on biological systems. Understanding the dosage effects is crucial for evaluating the compound’s safety and efficacy in animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s structure allows it to participate in biochemical reactions that influence metabolic flux and metabolite levels. For instance, its role as a protecting group for alcohols involves interactions with enzymes that catalyze the formation and hydrolysis of 2-tetrahydropyranyl ethers . These interactions highlight the compound’s involvement in metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s volatility and chemical properties affect its localization and accumulation in biological systems. Studies have shown that occupational exposure to this compound may occur through inhalation and dermal contact, indicating its ability to be transported and distributed within the body . Understanding these processes is important for evaluating the compound’s impact on health and safety.

Subcellular Localization

The subcellular localization of this compound is influenced by its targeting signals and post-translational modifications. The compound’s structure allows it to be directed to specific compartments or organelles within cells. For instance, its role as a protecting group for alcohols suggests that it may localize to regions where these reactions occur . Understanding the subcellular localization of this compound is important for elucidating its activity and function in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing 2-Methyl-tetrahydro-pyran-4-OL is through Prins cyclization. This reaction involves the acid-catalyzed cyclization of an aldehyde with an unsaturated alcohol. For instance, the reaction between isoprenol and isovaleraldehyde in the presence of heteropoly acids such as phosphotungstic acid or phosphomolybdic acid can yield this compound .

Industrial Production Methods: In industrial settings, the Prins cyclization is often carried out using supported heteropoly acids as catalysts. These catalysts can be immobilized on materials like siliceous MCM-41, which enhances the selectivity and efficiency of the reaction. The reaction is typically conducted in water as a solvent, which not only serves as a medium but also participates in the hydrolysis of catalyst-carbocation intermediates .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-tetrahydro-pyran-4-OL undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alcohols or alkanes.

    Substitution: Forms various substituted tetrahydropyran derivatives.

Comparison with Similar Compounds

    Tetrahydropyran: A structurally similar compound with a six-membered ring containing one oxygen atom.

    2H-Pyran: Another related compound with a similar ring structure but different chemical properties.

Uniqueness: 2-Methyl-tetrahydro-pyran-4-OL is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its pleasant odor and stability make it particularly valuable in the fragrance industry, setting it apart from other similar compounds .

Properties

IUPAC Name

2-methyloxan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-5-4-6(7)2-3-8-5/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHPKAPJNEIKPGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCO1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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